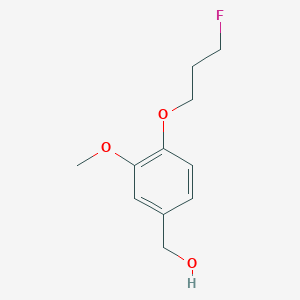
(4-(3-Fluoropropoxy)-3-methoxyphenyl)methanol
Descripción general
Descripción
“(4-(3-Fluoropropoxy)-3-methoxyphenyl)methanol” is a chemical compound with the molecular formula C10H13FO2 . It has a molecular weight of 184.21 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “(4-(3-Fluoropropoxy)-3-methoxyphenyl)methanol” is 1S/C10H13FO2/c11-6-1-7-13-10-4-2-9(8-12)3-5-10/h2-5,12H,1,6-8H2 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“(4-(3-Fluoropropoxy)-3-methoxyphenyl)methanol” has a melting point of 52 - 54 degrees Celsius . The compound is solid in physical form .Aplicaciones Científicas De Investigación
Carcinogenicity and DNA Damage
One of the scientific research interests in related compounds involves studying their carcinogenic potential and their interaction with DNA. For instance, research on methanol, a related compound, has focused on understanding its potential carcinogenic effects due to its transformation into formaldehyde, a known carcinogen. This transformation results in the formation of hydroxymethyl DNA adducts, highlighting a potential mechanism of methanol-induced carcinogenesis (Lu et al., 2012).
Metabolism and Enzymatic Activities
Studies have also examined the metabolism of related compounds and their interaction with various enzymes. For instance, the compound's effects on cytochrome P450 monooxygenases (CYPs), alcohol dehydrogenases (ADHs), and aldehyde dehydrogenase (ALDH) have been investigated, shedding light on the detoxification processes and metabolic pathways involved in dealing with these compounds in organisms (Wang et al., 2012), (Chrostek et al., 2001).
Anti-inflammatory and Gastroprotective Properties
Research has also delved into the anti-inflammatory and gastroprotective properties of compounds with similar structures. These studies have identified specific compounds with the potential to inhibit inflammation and protect against gastric ulcers, highlighting the therapeutic potential of these compounds in treating various conditions (Okunrobo et al., 2006).
Safety And Hazards
Propiedades
IUPAC Name |
[4-(3-fluoropropoxy)-3-methoxyphenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO3/c1-14-11-7-9(8-13)3-4-10(11)15-6-2-5-12/h3-4,7,13H,2,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOUUWHIAKXVPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CO)OCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3-Fluoropropoxy)-3-methoxyphenyl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



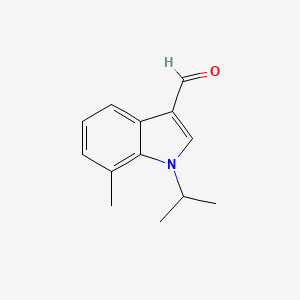
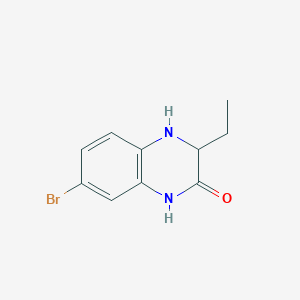

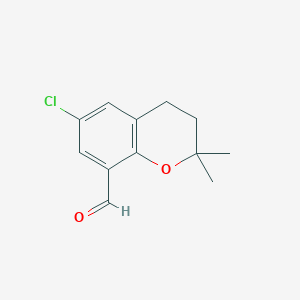
![ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride](/img/structure/B1405878.png)
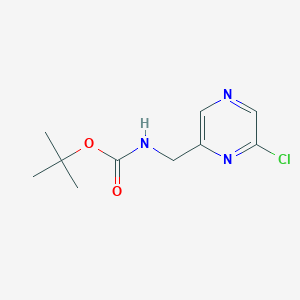
![2-{4-[(4-Methoxyphenyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1405882.png)

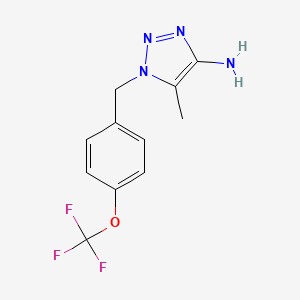
![N-[(3-bromo-5-fluorophenyl)methyl]-N-methylcyclopropanamine](/img/structure/B1405887.png)
![Methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate](/img/structure/B1405889.png)


